4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid
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Overview
Description
4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid is a chemical compound with the molecular formula C22H30O8S2 and a molecular weight of 486.599 g/mol . It is also known by its systematic name, benzenesulfonic acid, 4,4’-[1,10-decanediylbis(oxy)]bis- . This compound is characterized by the presence of sulfonic acid groups and a long alkyl chain, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid typically involves the reaction of decyl alcohol with 4-sulfophenol in the presence of a strong acid catalyst. The reaction proceeds through an etherification process, where the hydroxyl group of the alcohol reacts with the phenolic hydroxyl group, forming an ether linkage . The reaction conditions often include elevated temperatures and the use of a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and stringent control of reaction parameters are crucial to obtaining a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid groups can be oxidized to form sulfonate salts.
Reduction: The aromatic ring can undergo reduction reactions under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the sulfonic acid groups act as directing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Sulfonate salts.
Reduction: Reduced aromatic compounds.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, cleaning agents, and other industrial products.
Mechanism of Action
The mechanism of action of 4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid involves its ability to interact with both hydrophobic and hydrophilic environments. The long alkyl chain allows it to embed in lipid bilayers, while the sulfonic acid groups interact with aqueous environments. This dual functionality makes it an effective surfactant and emulsifier .
Comparison with Similar Compounds
Similar Compounds
4-((10-(4-Sulfophenoxy)decoxy)benzenesulfonic acid: Similar in structure but with slight variations in the alkyl chain length.
1,10-Bis(4-sulfophenoxy)decane: Another compound with similar functional groups but different molecular connectivity.
Uniqueness
4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid stands out due to its specific combination of a long alkyl chain and sulfonic acid groups, providing unique properties such as high solubility in water and strong surfactant capabilities .
Properties
CAS No. |
61575-12-0 |
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Molecular Formula |
C22H30O8S2 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
4-[10-(4-sulfophenoxy)decoxy]benzenesulfonic acid |
InChI |
InChI=1S/C22H30O8S2/c23-31(24,25)21-13-9-19(10-14-21)29-17-7-5-3-1-2-4-6-8-18-30-20-11-15-22(16-12-20)32(26,27)28/h9-16H,1-8,17-18H2,(H,23,24,25)(H,26,27,28) |
InChI Key |
DKEYFPUXDZCQIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCCCCCCOC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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